1-Azido-4-iodo-2-nitrobenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Azido-4-iodo-2-nitrobenzene is an organic compound with the molecular formula C6H3IN4O2 It is characterized by the presence of an azido group (-N3), an iodine atom, and a nitro group (-NO2) attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method involves the diazotization of 4-iodo-2-nitroaniline followed by the substitution of the diazonium group with an azido group using sodium azide . The reaction conditions typically involve mild temperatures and the use of solvents such as acetonitrile or dimethyl sulfoxide.
Industrial Production Methods: Industrial production of 1-azido-4-iodo-2-nitrobenzene may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Safety measures are crucial due to the potentially hazardous nature of azides and nitro compounds.
Chemical Reactions Analysis
Types of Reactions: 1-Azido-4-iodo-2-nitrobenzene undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other nucleophiles in the presence of suitable catalysts.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Cycloaddition Reactions: The azido group can participate in cycloaddition reactions, forming triazoles.
Common Reagents and Conditions:
Substitution Reactions: Reagents like sodium azide, potassium iodide, and copper catalysts.
Reduction Reactions: Hydrogen gas, palladium on carbon, and other reducing agents.
Cycloaddition Reactions: Alkynes and copper catalysts.
Major Products Formed:
Substitution Reactions: Products with different substituents replacing the iodine atom.
Reduction Reactions: 4-iodo-2-nitroaniline.
Cycloaddition Reactions: Triazole derivatives.
Scientific Research Applications
1-Azido-4-iodo-2-nitrobenzene has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of various organic compounds, including heterocycles and pharmaceuticals.
Biology: Employed in bioorthogonal chemistry for labeling and tracking biomolecules.
Medicine: Potential use in the development of diagnostic agents and therapeutic compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-azido-4-iodo-2-nitrobenzene involves its ability to undergo various chemical transformations. The azido group can participate in cycloaddition reactions, forming stable triazole rings. The nitro group can be reduced to an amino group, which can further react to form different derivatives. These transformations are facilitated by the presence of suitable catalysts and reaction conditions.
Comparison with Similar Compounds
1-Iodo-2-nitrobenzene: Similar structure but lacks the azido group.
1-Iodo-4-nitrobenzene: Similar structure but lacks the azido group.
4-Iodo-2-nitroaniline: Similar structure but has an amino group instead of an azido group.
Uniqueness: 1-Azido-4-iodo-2-nitrobenzene is unique due to the presence of all three functional groups (azido, iodine, and nitro) on the benzene ring
Properties
IUPAC Name |
1-azido-4-iodo-2-nitrobenzene |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3IN4O2/c7-4-1-2-5(9-10-8)6(3-4)11(12)13/h1-3H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YYKRWOVOXYZYPH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1I)[N+](=O)[O-])N=[N+]=[N-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3IN4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.02 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
89488-56-2 |
Source
|
Record name | 1-azido-4-iodo-2-nitrobenzene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.